2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid
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Overview
Description
2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid: is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a nicotinic acid moiety, and a phenyl ring substituted with a dimethylaminocarbonyl group. Its molecular formula is C15H15N3O3, and it has a molecular weight of 285.30 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 3-nitrobenzoic acid, undergoes nitration followed by reduction to yield 3-aminobenzoic acid.
Amidation: The 3-aminobenzoic acid is then reacted with dimethylamine and a coupling agent such as carbodiimide to form the N,N-dimethylaminocarbonyl derivative.
Cyclization: The resulting compound undergoes cyclization with 2-aminonicotinic acid under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmacology: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry:
Material Science: The compound is investigated for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparison with Similar Compounds
- 2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid
- 2-Amino-5-cyanonicotinic acid
- 3-Amino-5-(dimethylaminocarbonyl)benzoic acid
Comparison:
- Structural Differences: While similar compounds may share the nicotinic acid or phenyl ring, the specific substitutions and functional groups can vary, leading to differences in reactivity and applications.
- Uniqueness: The presence of both the amino group and the dimethylaminocarbonyl group in 2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid provides unique chemical properties, making it particularly useful in catalysis and enzyme inhibition.
Properties
IUPAC Name |
2-amino-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18(2)14(19)10-5-3-4-9(6-10)11-7-12(15(20)21)13(16)17-8-11/h3-8H,1-2H3,(H2,16,17)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQQNEFPQWPMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688048 |
Source
|
Record name | 2-Amino-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-52-1 |
Source
|
Record name | 2-Amino-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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